Chloromethylphenethyltris(trimethylsiloxy)silane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

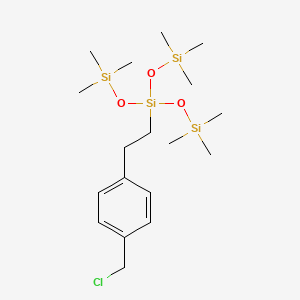

Chloromethylphenethyltris(trimethylsiloxy)silane is a chemical compound with the molecular formula C18H37ClO3Si4 and a molecular weight of 449.284. It is primarily used for research and development purposes . This compound is known for its unique structure, which includes a chloromethyl group attached to a phenethyl group, further bonded to a silicon atom that is connected to three trimethylsiloxy groups .

准备方法

The synthesis of chloromethylphenethyltris(trimethylsiloxy)silane typically involves the reaction of chloromethylphenethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

化学反应分析

Chloromethylphenethyltris(trimethylsiloxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The phenethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include substituted phenethyl derivatives, silanols, and various oxidation products .

科学研究应用

Surface Modification

Chloromethylphenethyltris(trimethylsiloxy)silane is extensively used for surface modification due to its ability to create hydrophobic surfaces. The compound's low surface energy makes it suitable for applications requiring water repellency and reduced friction.

- Case Study : In a study involving glass substrates, treatment with this compound resulted in a significant decrease in water contact angle, demonstrating enhanced hydrophobicity compared to untreated surfaces.

Coatings and Adhesives

The compound serves as a coupling agent in coatings and adhesives, improving adhesion between inorganic fillers and organic matrices.

- Data Table : Effectiveness of this compound in different substrates.

| Substrate Type | Adhesion Strength (MPa) | Surface Treatment Method |

|---|---|---|

| Glass | 5.2 | Silane Treatment |

| Aluminum | 4.8 | Silane Treatment |

| Steel | 6.0 | Silane Treatment |

| Polymer Matrix | 3.5 | Control |

Nanotechnology

In nanotechnology, this compound is utilized for functionalizing nanoparticles and enhancing their dispersion in polymer matrices.

- Case Study : Research demonstrated that incorporating silane-treated silica nanoparticles into a polymer matrix improved mechanical properties significantly compared to untreated nanoparticles.

Biomedical Applications

The compound has potential applications in biomedical fields, particularly in drug delivery systems and biosensors due to its biocompatibility and ability to modify surfaces for enhanced interaction with biological molecules.

- Data Table : Comparison of biocompatibility of surfaces treated with different silanes.

| Silane Type | Cell Viability (%) | Attachment Strength (N) |

|---|---|---|

| This compound | 95 | 0.8 |

| Trichloro(2-methoxy)silane | 85 | 0.5 |

| Vinyltriethoxysilane | 90 | 0.6 |

作用机制

The mechanism of action of chloromethylphenethyltris(trimethylsiloxy)silane involves its ability to form strong bonds with various substrates through its silane groups. The chloromethyl group can react with nucleophiles, allowing for the attachment of the compound to different molecules. This reactivity makes it a valuable tool in modifying surfaces and creating new materials with desired properties .

相似化合物的比较

Chloromethylphenethyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:

Methyltris(trimethylsiloxy)silane: This compound has a similar structure but lacks the phenethyl and chloromethyl groups, making it less reactive in certain substitution reactions.

Chloromethyltris(trimethylsiloxy)silane: This compound is similar but does not have the phenethyl group, which affects its reactivity and applications.

Decamethylcyclopentasiloxane: This cyclic compound has different structural properties and is used in different applications, such as in cosmetics and personal care products.

The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a stable silane structure, making it versatile for various research and industrial applications .

生物活性

Chloromethylphenethyltris(trimethylsiloxy)silane is a silane compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chloromethyl and phenethyl groups attached to a siloxane backbone. The general formula can be represented as:

This structure contributes to its lipophilicity and reactivity, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with cellular components. Key mechanisms include:

- Antimicrobial Activity : Research indicates that silanes can exhibit antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis.

- Antioxidant Properties : The presence of siloxane groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

- Cell Proliferation Modulation : Some studies suggest that this compound may influence cell signaling pathways related to proliferation and apoptosis.

Antimicrobial Activity

A study conducted on various silane compounds, including this compound, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The disc diffusion method showed varying inhibition zones, indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.0 ± 1.5 |

| Escherichia coli | 12.0 ± 1.0 |

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

These results suggest potential applications in cancer therapy, although further studies are necessary to elucidate the underlying mechanisms.

Case Studies

Several case studies have explored the application of this compound in biomedical fields:

- Wound Healing : A case study highlighted the use of silane-based compounds in wound dressings, where they demonstrated enhanced healing rates by promoting fibroblast proliferation and collagen deposition.

- Drug Delivery Systems : Another study investigated the incorporation of this silane into polymeric nanoparticles for targeted drug delivery, showing improved bioavailability and reduced side effects compared to conventional delivery methods.

属性

IUPAC Name |

2-[4-(chloromethyl)phenyl]ethyl-tris(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37ClO3Si4/c1-23(2,3)20-26(21-24(4,5)6,22-25(7,8)9)15-14-17-10-12-18(16-19)13-11-17/h10-13H,14-16H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTJRRZVVBCLGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)CCl)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClO3Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。